3,6-Phenanthrenediol is a polycyclic aromatic compound identified as a photochemical byproduct of Diethylstilbestrol (DES) degradation. [] It is a diol derivative of phenanthrene, characterized by two hydroxyl groups at positions 3 and 6 on the phenanthrene backbone. While not found naturally, its formation as a degradation product makes it relevant for studying the photochemical behavior and stability of DES and its analogs.
Phenanthrene-3,6-diol is a polycyclic aromatic hydrocarbon derivative with the chemical formula C14H10O2. This compound features two hydroxyl groups located at the 3 and 6 positions of the phenanthrene backbone, which contributes to its notable properties, including antioxidant activity. Phenanthrene-3,6-diol is utilized in various scientific research applications, particularly in studies related to organic chemistry and biochemistry.
The compound is classified as a diol due to the presence of two hydroxyl (-OH) groups. It is derived from phenanthrene, a well-known polycyclic aromatic hydrocarbon. The synthesis and study of phenanthrene derivatives have been extensively documented in scientific literature, highlighting their importance in both industrial and academic research contexts .
Phenanthrene-3,6-diol can be synthesized through multiple methods. One prevalent approach involves the reduction of phenanthrenequinone using lithium aluminum hydride in an anhydrous diethyl ether solution. This reaction typically occurs in a Soxhlet apparatus over a duration of 16 hours, followed by quenching with water and neutralization with glacial acetic acid.
Another method for synthesizing phenanthrene-3,6-diol involves multi-step processes that include the cyclization of stilbene derivatives under ultraviolet irradiation to generate dihydrophenanthrenes, which are subsequently oxidized to yield the desired diol.
The molecular structure of phenanthrene-3,6-diol consists of three fused benzene rings with hydroxyl groups attached at the 3 and 6 positions. The presence of these functional groups significantly alters the compound's chemical behavior compared to its parent compound, phenanthrene.
Phenanthrene-3,6-diol participates in various chemical reactions due to its functional groups:
Common reagents used in these reactions include:
Major products formed from these reactions include:
The mechanism by which phenanthrene-3,6-diol exerts its effects primarily relates to its antioxidant properties. The hydroxyl groups can donate hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage to cellular components. This mechanism is crucial in biological systems where oxidative stress plays a significant role in disease progression.
Phenanthrene-3,6-diol exhibits several notable physical properties:
The chemical properties include:
Studies indicate that phenanthrene derivatives can exhibit unique mass spectrometric profiles, aiding in their identification and quantification in complex mixtures .
Phenanthrene-3,6-diol is utilized in various scientific applications:
Phenanthrene, the simplest bay-region-containing polycyclic aromatic hydrocarbon, serves as a model for studying metabolic activation pathways of carcinogenic polycyclic aromatic hydrocarbons like benzo[a]pyrene. While phenanthrene-3,6-diol itself is not directly discussed in the literature, its positional isomers (e.g., phenanthrene-1,2-diol and phenanthrene-3,4-diol) are critical intermediates in diol epoxide formation. Metabolic activation proceeds via cytochrome P450 (CYP)-mediated oxidation, forming epoxides that undergo hydrolysis to trans-dihydrodiols. These diols are further oxidized to diol epoxides, the ultimate carcinogenic metabolites capable of DNA adduction [1] [7].
Enzymatic epoxidation of phenanthrene diols is stereoselective. Human hepatocytes metabolize phenanthrene-3,4-diol to anti-phenanthrene-3,4-diol-1,2-epoxide (reverse diol epoxide) but minimally convert phenanthrene-1,2-diol to the bay-region diol epoxide (anti-phenanthrene-1,2-diol-3,4-epoxide). This pathway is catalyzed primarily by CYP1A1, CYP1A2, and CYP1B1, with epoxide hydrolase facilitating diol formation [1] [3] [7]. Quantitatively, incubations of phenanthrene-3,4-diol in human hepatocytes yield the reverse diol epoxide-derived mercapturic acid N-acetyl-S-(r-4,t-2,3-trihydroxy-1,2,3,4-tetrahydro-c-1-phenanthryl)-L-cysteine at 0.33–35.9 pmol/mL, whereas bay-region diol epoxide adducts are undetectable [2].
The reverse diol epoxide pathway dominates phenanthrene metabolism in humans, contrasting with the bay-region pathway observed for benzo[a]pyrene. Urinary chiral analysis reveals >96% of phenanthrene tetraols arise from reverse diol epoxides (e.g., phenanthrene-(1S,2R,3S,4R)-tetraol), associated with low carcinogenicity. Conversely, 78% of benzo[a]pyrene tetraols originate from carcinogenic bay-region diol epoxides [9]. This divergence highlights compound-specific metabolic preferences:
Table 1: Diol Epoxide Selectivity in Human Metabolism
Polycyclic Aromatic Hydrocarbon | Dominant Diol Epoxide Pathway | Urinary Tetraol Enantiomer (%) |
---|---|---|
Phenanthrene | Reverse | >96% |
Benzo[a]pyrene | Bay-region | 78% |
Glutathione S-transferases detoxify diol epoxides via glutathione conjugation. Human hepatocyte studies show preferential GST-mediated conjugation of reverse diol epoxides (e.g., anti-phenanthrene-3,4-diol-1,2-epoxide) over bay-region isomers. Incubations with phenanthrene-3,4-diol yield mercapturic acids at up to 35.9 pmol/mL, whereas phenanthrene-1,2-diol incubations produce negligible conjugates. Immunoblotting confirms GST Mu-class isoforms (e.g., GSTM1) catalyze this reaction, though GSTM1-null individuals exhibit elevated diol epoxide-derived tetraols, suggesting compensatory detoxification pathways [2] [6] [7].
Mercapturic acids are end-products of glutathione conjugation excreted in urine. The sole phenanthrene diol epoxide-derived mercapturic acid identified in human urine is anti-PheDE-1-NAC, derived from the reverse diol epoxide (anti-phenanthrene-3,4-diol-1,2-epoxide). Smokers excrete this metabolite at 728 ± 859 fmol/mL urine, while bay-region diol epoxide adducts are undetectable [1] [2]. Creosote workers excrete sulfoxidized mercapturic acids (e.g., compounds 8, 11, 15, 18), formed via oxidation of primary mercapturates, but unmodified conjugates remain below detection limits in smokers [6].
Table 2: Mercapturic Acid Excretion Profiles in Humans
Population | Major Mercapturic Acid Metabolite | Concentration (Mean ± SD) |
---|---|---|
Smokers | anti-PheDE-1-NAC (reverse diol epoxide-derived) | 728 ± 859 fmol/mL |
Creosote Workers | Sulfoxidized mercapturic acids (e.g., 8, 11, 15, 18) | Trace levels |
The absence of bay-region-derived mercapturic acids in human urine challenges the presumption that glutathione S-transferases significantly detoxify carcinogenic polycyclic aromatic hydrocarbon diol epoxides in vivo. Instead, glutathione conjugation favors non-carcinogenic reverse diol epoxides, suggesting alternative detoxification mechanisms for bay-region metabolites [1] [2] [9].
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1